

# Technical Monograph: 4-(3-Isocyanopropyl)morpholine

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## Compound of Interest

Compound Name: 4-(3-Isocyanopropyl)morpholine

CAS No.: 32835-58-8

Cat. No.: B1586870

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## Physicochemical Profile, Synthetic Utility, and Handling Protocols[1]

### Part 1: Molecular Identity & Physicochemical Core

**4-(3-Isocyanopropyl)morpholine** is a specialized bifunctional reagent featuring a morpholine heterocycle tethered to a reactive isocyanide (isonitrile) group.[1] Unlike its isocyanate counterpart (-N=C=O), the isocyanide (-N≡C) functionality possesses a unique carbenoid character, making it a "privileged intermediate" in diversity-oriented synthesis (DOS), particularly in Multicomponent Reactions (MCRs) like the Ugi and Passerini couplings.[1]

The morpholine moiety is strategically valuable in drug discovery, serving as a solubility enhancer and a hydrogen-bond acceptor that modulates pharmacokinetic profiles (e.g., blood-brain barrier penetration).[1][2]

### Physicochemical Data Table

Property	Specification
Compound Name	4-(3-Isocyanopropyl)morpholine
CAS Registry Number	32835-58-8
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>2</sub> O
Molecular Weight	154.21 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point	~240–245 °C (at 760 mmHg)
Density	~1.05 g/cm <sup>3</sup>
Functional Groups	Tertiary Amine (Morpholine), Isocyanide (Isonitrile)
Solubility	Soluble in DCM, MeOH, THF, DMSO

## Part 2: Synthetic Utility – The Isocyanide Advantage

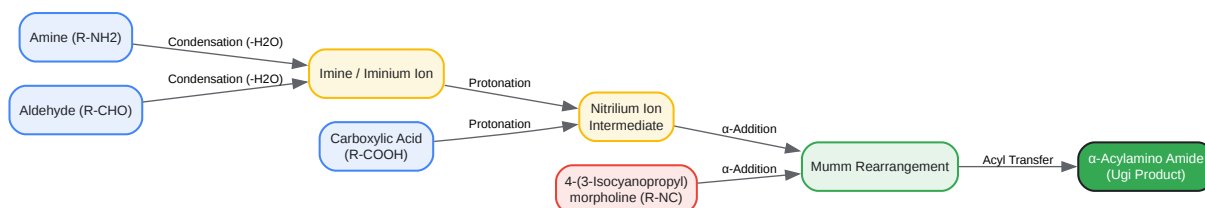
The primary utility of **4-(3-Isocyanopropyl)morpholine** lies in its ability to introduce the morpholine scaffold into complex peptidomimetics via Isocyanide-based Multicomponent Reactions (IMCRs).[1]

Why this molecule matters:

- **Atom Economy:** In Ugi reactions, all atoms of the isocyanide are incorporated into the final product.[1]
- **Scaffold Diversity:** The isocyanide carbon becomes the central amide carbonyl carbon in the peptide backbone, while the morpholine tail projects as a solvent-exposed appendage, ideal for tuning ADME properties.[1]
- **Orthogonal Reactivity:** The isocyanide is stable to base but sensitive to acid and radical conditions, allowing for controlled activation.[1]

## Mechanistic Insight: The Ugi 4-Component Reaction (U-4CR)

The following diagram illustrates the mechanism where **4-(3-Isocyanopropyl)morpholine** acts as the "lynchpin" reacting with an imine intermediate.[1]



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Figure 1: Mechanistic flow of the Ugi 4-Component Reaction utilizing the isocyanide as the coupling agent.[1]

## Part 3: Synthesis & Handling Protocols

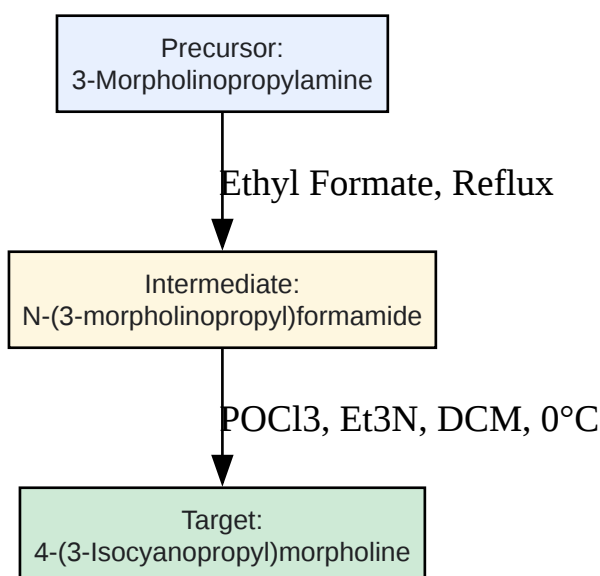
Safety Warning: Isocyanides are notorious for their foul, pervasive odor (resembling rotting organic matter) and potential toxicity.[1] All manipulations must be performed in a well-ventilated fume hood. Glassware should be treated with an acidic bleach solution (sodium hypochlorite + dilute HCl) immediately after use to oxidize residual isocyanide to the odorless isocyanate/amine.[1]

### Synthesis Protocol: Dehydration of Formamide

If the reagent is not purchased commercially, it is synthesized from 3-morpholinopropylamine.  
[1]

Reaction Scheme:

- Formylation: 3-Morpholinopropylamine + Ethyl Formate → N-(3-morpholinopropyl)formamide.[1]
- Dehydration: Formamide + POCl<sub>3</sub>/Et<sub>3</sub>N → **4-(3-Isocyanopropyl)morpholine**.[1]



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Figure 2: Synthetic pathway for the generation of the isocyanide reagent.

## Experimental Procedure (Dehydration Step)

Note: This protocol assumes the starting formamide has been prepared.

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.
- Solvation: Dissolve N-(3-morpholinopropyl)formamide (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Add Triethylamine (Et<sub>3</sub>N, 30 mmol, 3.0 eq).[1]
- Cooling: Cool the mixture to -5 °C using an ice/salt bath.
- Activation: Dropwise add Phosphorus Oxychloride (POCl<sub>3</sub>, 11 mmol, 1.1 eq) over 20 minutes. Caution: Exothermic.[1]
- Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (Isocyanides are less polar than formamides) or IR (appearance of strong peak at ~2150 cm<sup>-1</sup>).[1]
- Quench: Pour the reaction mixture into an ice-cold saturated Na<sub>2</sub>CO<sub>3</sub> solution (50 mL). Stir vigorously for 15 minutes.

- Extraction: Separate the organic layer.<sup>[1]</sup> Extract the aqueous layer with DCM (2 x 30 mL).<sup>[1]</sup>
- Purification: Dry combined organics over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) or vacuum distillation if stability permits.<sup>[1]</sup>

## Part 4: Analytical Characterization

To validate the identity of **4-(3-Isocyanopropyl)morpholine**, look for these specific spectral signatures:

- FT-IR Spectroscopy (Diagnostic):
  - ~2140–2160 cm<sup>-1</sup>: Strong, sharp stretch characteristic of the Isocyanide (-N≡C) group.<sup>[1]</sup> This is the most reliable indicator of success.
  - Absence of ~1660–1690 cm<sup>-1</sup>: Disappearance of the amide carbonyl stretch from the formamide precursor.<sup>[1]</sup>
- <sup>1</sup>H-NMR (CDCl<sub>3</sub>, 400 MHz):
  - δ ~3.40–3.50 ppm (Triplet): Methylene protons adjacent to the isocyanide group (-CH<sub>2</sub>-NC).<sup>[1]</sup> Note the characteristic triplet splitting.
  - δ ~3.70 ppm (Triplet): Methylene protons of the morpholine ring (O-CH<sub>2</sub>).<sup>[1]</sup>
  - δ ~2.40 ppm (Triplet): Methylene protons of the morpholine ring (N-CH<sub>2</sub>).<sup>[1]</sup>
- <sup>13</sup>C-NMR:
  - ~156–158 ppm: The characteristic triplet (due to <sup>14</sup>N coupling) of the isocyanide carbon.<sup>[1]</sup>

## References

- Dömling, A., & Ugi, I. (2000).<sup>[1]</sup> Multicomponent Reactions with Isocyanides. *Angewandte Chemie International Edition*, 39(18), 3168–3210.<sup>[1]</sup>
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- PubChem. (n.d.).<sup>[1][3]</sup> Compound Summary for Isocyanide Derivatives. National Library of Medicine.<sup>[1]</sup>
- Nenajdenko, V. G. (Ed.).<sup>[1]</sup> (2012).<sup>[1][3]</sup> Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.<sup>[1]</sup>

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## Sources

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- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
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